Ammonium acetate

Overview

Description

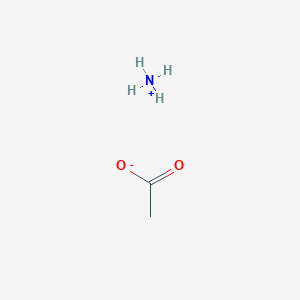

Ammonium acetate, known chemically as ammonium ethanoate, is a white, crystalline solid with the chemical formula NH₄CH₃CO₂. It is highly soluble in water and is commonly used in various chemical reactions and applications. This compound is formed by the neutralization reaction between ammonia and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid. This acid-base neutralization reaction is exothermic and results in the formation of this compound and water: [ \text{NH₃} + \text{CH₃COOH} \rightarrow \text{NH₄CH₃CO₂} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonium carbonate or ammonium bicarbonate with acetic acid. The production process is relatively straightforward, making this compound easily accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: Ammonium acetate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes to produce ammonia and acetic acid.

Buffering: In aqueous solutions, it acts as a buffer due to the presence of both a weak acid (acetic acid) and a weak base (ammonia).

Common Reagents and Conditions:

Oxidation and Reduction: this compound can participate in redox reactions, although it is not a strong oxidizing or reducing agent.

Substitution: It can undergo substitution reactions, particularly in organic synthesis.

Major Products:

Acetamide: One of the primary products formed from this compound is acetamide, especially when heated: [ \text{NH₄CH₃CO₂} \rightarrow \text{CH₃CONH₂} + \text{H₂O} ]

Scientific Research Applications

Molecular Biology and Biochemistry

Purification and Precipitation of Biomolecules

Ammonium acetate is extensively used in the purification processes of DNA and proteins. It facilitates the precipitation of nucleic acids and proteins from solution by altering solubility conditions. This property is particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.

| Application | Description |

|---|---|

| DNA Precipitation | Enhances yield during extraction processes. |

| Protein Crystallization | Aids in forming high-quality crystals for structural analysis. |

| HPLC/ESI-MS | Serves as a mobile phase additive to improve sensitivity. |

Case Study: HPLC Analysis

In a study focused on the analysis of oligosaccharides, this compound was utilized as a buffer component, leading to improved separation efficiency and resolution in HPLC setups .

Analytical Chemistry

Mass Spectrometry

this compound is commonly employed as an ion-pairing agent in MS, enhancing the detection of various compounds, including peptides and small molecules. Its role in nonaqueous capillary electrophoresis-mass spectrometry (NACE-MS) has also been highlighted for analyzing lipophilic substances.

| Application | Description |

|---|---|

| Ion-Pairing Agent | Improves ionization efficiency in MS analyses. |

| Non-Aqueous Electrophoresis | Facilitates analysis of complex mixtures. |

Case Study: Metabolomics

Research demonstrated that this compound significantly improved the detection of metabolites in complex biological samples, highlighting its importance in metabolomics studies .

Environmental Science

Soil and Water Analysis

In environmental testing, this compound is utilized to assess soil and water quality by acting as an effective ion-pairing agent for detecting pollutants.

| Application | Description |

|---|---|

| Pollution Assessment | Used to extract and analyze contaminants from samples. |

| Soil Quality Monitoring | Helps determine nutrient levels and pollutant concentrations. |

Case Study: Soil Testing

A study indicated that this compound extraction methods provided reliable data on soil nutrient content, enhancing the understanding of soil health and fertility .

Pharmaceutical Applications

Catalyst in Drug Synthesis

this compound serves as a catalyst in various pharmaceutical synthesis processes, promoting cleaner and more efficient production methods.

| Application | Description |

|---|---|

| Drug Development | Facilitates reactions in the synthesis of pharmaceutical compounds. |

| Antidiuretic Properties | Reported use in formulations targeting fluid retention issues. |

Case Study: 1,5-Benzodiazepine Synthesis

A recent study highlighted the use of this compound as a mild catalyst for synthesizing 1,5-benzodiazepines, demonstrating its efficiency in multicomponent reactions .

Food Industry

Food Additive

this compound is used as a food additive to regulate acidity levels, enhancing flavor profiles and preserving food quality.

Material Science

Precursor for Novel Materials

In material science, this compound is explored as a precursor for synthesizing materials with potential applications in energy storage technologies.

Mechanism of Action

The mechanism of action of ammonium acetate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering capacity is due to the presence of both ammonium ions and acetate ions, which can neutralize added acids or bases. In organic synthesis, it can act as a source of ammonia, facilitating various chemical reactions .

Comparison with Similar Compounds

Ammonium formate: Similar to ammonium acetate, it is used as a buffer and in organic synthesis.

Ammonium carbonate: Another ammonium salt used in various chemical applications.

Uniqueness: this compound is unique due to its dual buffering capacity, which allows it to maintain pH levels in both acidic and basic ranges. This makes it particularly useful in applications requiring precise pH control .

Biological Activity

Ammonium acetate, a compound with the formula , is widely recognized for its diverse applications in biological and chemical research. This article delves into its biological activity, highlighting its roles in molecular biology, toxicology, and sensory perception, supported by case studies and research findings.

Overview of this compound

This compound is a white crystalline solid that is highly soluble in water. It serves as a buffer in biochemical applications and is commonly used in chromatography for the purification of proteins and nucleic acids. Additionally, it acts as a reagent in various chemical syntheses.

Applications in Molecular Biology

1. Purification and Precipitation of Biomolecules

this compound is extensively used in the purification of DNA and proteins. Its ability to precipitate nucleic acids from solution makes it an invaluable tool in molecular biology. The mechanism involves altering the solubility of biomolecules, allowing for their separation from contaminants.

2. Chromatography

In High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), this compound serves as a volatile buffer that enhances the resolution of analytes. It is particularly effective in the analysis of oligosaccharides, peptides, and proteins .

Toxicological Studies

1. Acute Toxicity

Research has indicated that high doses of this compound can lead to acute toxicity in animal models. A study demonstrated that intraperitoneal administration of this compound resulted in severe hepatic encephalopathy characterized by brain swelling and ventricular enlargement due to choroid plexus swelling .

Sensory Perception Studies

This compound has been shown to act as both a gustatory and olfactory stimulus. In Caenorhabditis elegans, it was found that this compound can be detected by specific neuronal pathways, indicating its role as an attractant . This sensory detection is mediated through distinct signaling pathways for ammonium ions and acetate ions.

Case Studies on Biological Activity

1. Anticancer Activity

Recent studies have explored the dual behavior of this compound in synthesizing bis(3-oxazines), which exhibited anticancer properties. The study highlighted how derivatives synthesized using this compound showed promising results against various cancer cell lines .

2. Interaction with Antibiotics

A study on the effects of copper this compound on Escherichia coli revealed that exposure to this compound can alter bacterial responses to antibiotics, potentially accelerating resistance development due to adaptive responses triggered by biocide exposure .

Q & A

Basic Research Questions

Q. How does ammonium acetate solubility vary under different experimental conditions, and what factors influence its dissolution in aqueous/organic systems?

this compound is highly soluble in water (~148 g/100 mL at 20°C) and methanol, but solubility can vary with temperature and solvent polarity. For example, in protein crystallization, solubility is optimized at 4°C using 10–100 mM concentrations to prevent precipitation during slow evaporation . In LC-MS applications, solubility in acetonitrile-water mixtures (e.g., 95% acetonitrile with 10 mM this compound) is critical for maintaining chromatographic resolution while avoiding ion suppression .

Q. What is the optimal method for preparing this compound buffer solutions for biochemical assays?

Dissolve 77 g this compound in 70 mL H₂O, adjust to 100 mL, and filter-sterilize (0.22 μm). For pH adjustments:

- Use glacial acetic acid to lower pH (targeting buffering near pKa 4.75).

- Use ammonia solution to raise pH (targeting pKa 9.25). Note: Pure this compound in water has minimal intrinsic buffering capacity; additives like formic acid or ammonia are required to stabilize pH in HPLC or native MS workflows .

Q. Why is this compound widely used as a volatile buffer in mass spectrometry (MS)?

Its low molecular weight (77.08 g/mol) and volatility reduce ion suppression and column contamination. In ESI-MS, 5–150 mM concentrations in water/acetonitrile mixtures enhance ionization efficiency while maintaining protein structural integrity during analysis . Higher concentrations (>150 mM) may suppress signals due to salt accumulation .

Advanced Research Questions

Q. How does this compound concentration affect chromatographic separation of monoclonal antibody (mAb) oxidation variants?

In hydrophobic interaction chromatography (HIC), increasing this compound from 75 mM to 150 mM improves resolution of mAb oxidation variants by modulating mobile phase ionic strength. At 150 mM, retention times decrease, and separation efficiency peaks without significant ion suppression. Comparatively, Tris-HCl or MES buffers at equivalent ionic strengths show similar resolution but lack MS compatibility .

Q. What role does this compound play in catalytic synthesis of benzyl acetate, and how is reaction efficiency optimized?

Ammonium cerium phosphate, synthesized via this compound-mediated solid-state reactions, acts as a co-catalyst with H₂SO₄ in esterification. Key parameters:

- Molar ratio (acid:alcohol = 1.5:1).

- Catalyst loading (3–5 wt%).

- Reaction time (4–6 hr at 80°C). Uniform experimental design and data mining reveal nonlinear relationships between variables, achieving >90% acetic acid conversion .

Q. How do proton transfer equilibria in alkylthis compound ionic liquids (PILs) influence their physicochemical properties?

Molecular dynamics simulations show that proton transfer extent (χ) correlates with density, viscosity, and ionic conductivity. For primary ammonium PILs (e.g., N-propylthis compound), χ ≈ 0.8 maximizes conductivity due to hydrogen-bond networks. Tertiary ammonium PILs (e.g., [N114][Ac]) exhibit lower χ (~0.18), reducing ion mobility and conductivity. Cooperative hydrogen bonding in primary systems enhances stability .

Q. What experimental considerations are critical when using this compound in metabolite extraction for LC-MS/MS-based metabolomics?

- Homogenize tissues (e.g., brain, kidney) in cold 5 mM this compound buffer (1:5 w/v) to inhibit enzymatic degradation.

- Use HILIC columns with 10 mM this compound in acetonitrile/water gradients (pH 9.0) to retain polar metabolites.

- Avoid excessive this compound (>20 mM) to prevent adduct formation and matrix effects .

Q. Methodological Notes

- Contradiction Analysis : While this compound is cited as a buffer near pH 7, its standalone buffering capacity is negligible. Adjustments with acids/bases are essential for precise pH control .

- Safety : Decomposes at >114°C, releasing ammonia and acetic acid fumes. Store in airtight containers at 4°C, away from oxidizers (e.g., NaOCl) and strong acids/bases .

Properties

IUPAC Name |

azanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2.H3N, C2H7NO2 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023873 | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses., Dry Powder; Liquid, White deliquescent solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE., 148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.17 AT 20 °C/4 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00014 [mmHg] | |

| Record name | Ammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ALTHOUGH PRECISE MECHANISM OF SYSTEMIC AMMONIA INTOXICATION REMAINS TO BE ELUCIDATED, EVIDENCE EXISTS TO SUGGEST THAT AN INTERFERENCE WITH CEREBRAL OXIDATIVE ENERGY METABOLISM IS INVOLVED. IN RATS MADE COMATOSE WITH AMMONIUM ACETATE, SAMPLES OF BASILAR BRAIN STRUCTURES SHOWED SIGNIFICANT DECR IN GLYCOGEN, GLUCOSE, ATP, & ESPECIALLY IN PHOSPHOCREATINE., The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/ | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS OR CRYSTALLINE MASSES, WHITE CRYSTALS | |

CAS No. |

631-61-8 | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRE756S6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

237.2 °F (USCG, 1999), 114 °C | |

| Record name | AMMONIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.